![molecular formula C21H21N3OS B2404656 N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide CAS No. 899906-62-8](/img/structure/B2404656.png)
N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide” is a complex organic compound. It contains a diazaspiro[4.4]nona-1,3-dien-2-yl group, which is a type of spiro compound where two rings share a single atom . Spiro compounds are typically more rigid than their non-spiro counterparts, which can affect their chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the diazaspiro ring and multiple functional groups. The diazaspiro ring introduces rigidity into the molecule, while the phenyl and sulfanyl groups may participate in various chemical interactions .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of this compound would likely be influenced by the diazaspiro ring and the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : Baviskar, Khadabadi, and Deore (2013) synthesized a series of derivatives of this compound to evaluate their antimicrobial activities, revealing promising results against various bacteria and fungi (Baviskar, Khadabadi, & Deore, 2013).
Structural Analysis : Silaichev et al. (2012) studied the crystalline and molecular structures of related compounds, which are crucial for understanding their chemical properties and potential applications (Silaichev et al., 2012).
Anticancer Evaluation : Zyabrev et al. (2022) synthesized and characterized a series of 4-arylsulfonyl-1,3-oxazoles, including derivatives of the compound , and evaluated their anticancer activities, showing potential against various cancer cell lines (Zyabrev et al., 2022).
Novel Synthesis Approaches : Yavari et al. (2018) described a synthesis method that leads to the formation of related compounds, showcasing innovative approaches to creating new derivatives (Yavari et al., 2018).
Pharmacological Potential : Salem et al. (2019) explored novel non-sulfonylureas derivatives, including those linked to the compound of interest, assessing their hypoglycemic activity and potential as ALR2 inhibitors (Salem et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-18(22-17-11-5-2-6-12-17)15-26-20-19(16-9-3-1-4-10-16)23-21(24-20)13-7-8-14-21/h1-6,9-12H,7-8,13-15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLTEUAEWSSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

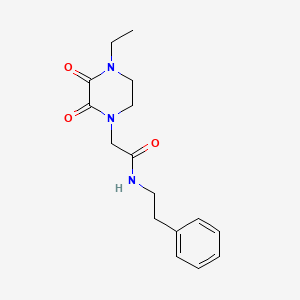
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
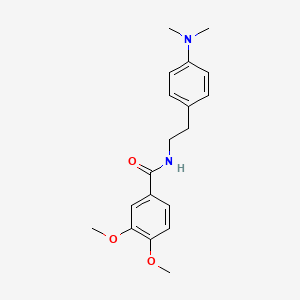
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
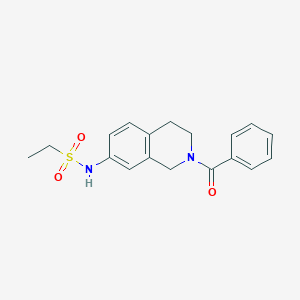
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
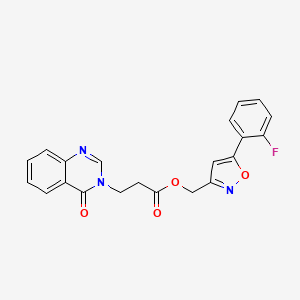
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
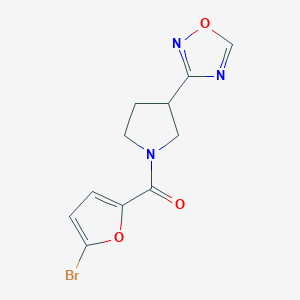
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)
